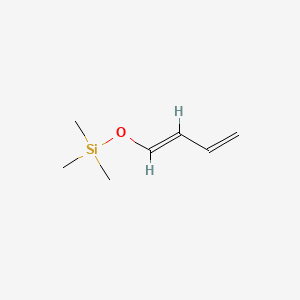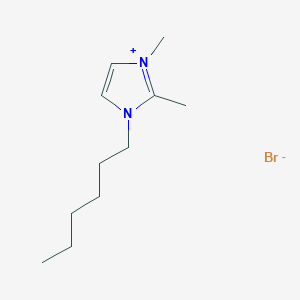![molecular formula C12H12O6 B1587295 3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone CAS No. 64198-16-9](/img/new.no-structure.jpg)
3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone is an organic compound belonging to the family of difurans. This class of compounds is characterized by its unique cyclobutene ring structure fused with two furan rings, further substituted by four methyl groups. This compound is particularly known for its applications in materials science and organic electronics due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone typically involves a multi-step synthetic process starting from readily available precursors like methyl-substituted furans. These are subjected to cycloaddition reactions under controlled conditions to form the cyclobutene ring. Key reaction conditions include the use of strong acids or bases as catalysts and precise temperature control to ensure the selective formation of the desired product. Industrial Production Methods: On an industrial scale, the production of this compound would likely involve large-scale batch or continuous-flow reactors, optimized for high yield and purity. This would involve sophisticated control over reaction parameters and the use of high-purity reagents to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions, due to its reactive functional groups. Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, under acidic or basic conditions. Reduction reactions could employ hydrogen gas over palladium catalysts or lithium aluminium hydride in an ether solution. Substitution reactions would often require halogenating agents or nucleophiles in aprotic solvents. Major Products Formed: Depending on the reaction conditions, the major products might include variously substituted difurans, or partially or fully reduced derivatives of the starting compound.
Aplicaciones Científicas De Investigación
In Chemistry: This compound serves as a precursor to more complex molecules in organic synthesis and materials science. In Biology and Medicine: It is studied for its potential bioactive properties and interactions with biological macromolecules. In Industry: It finds use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to its favorable electronic properties.
Mecanismo De Acción
The molecular mechanism by which this compound exerts its effects largely involves its ability to participate in π-π stacking interactions and its electronic configuration, which makes it an efficient charge transporter. These properties are critical in its application in electronic devices, where it facilitates the flow of electrons through organic semiconductor materials.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include various substituted difurans and cyclobuta[1,2-c:3,4-c']difuran derivatives. Uniqueness: What sets 3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone apart is its distinct combination of steric hindrance and electronic properties due to the specific placement of its methyl groups and the rigid cyclobutene framework. This makes it particularly efficient in applications requiring stable, high-mobility organic semiconductors.
Hopefully, this helps! I can dive deeper into any of these sections or clarify anything specific.
Propiedades
Número CAS |
64198-16-9 |
|---|---|
Fórmula molecular |
C12H12O6 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone |
InChI |
InChI=1S/C12H12O6/c1-9-5(13)17-6(14)10(9,2)12(4)8(16)18-7(15)11(9,12)3/h1-4H3 |
Clave InChI |
GTDPSWPPOUPBNX-UHFFFAOYSA-N |
SMILES |
CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
SMILES canónico |
CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















